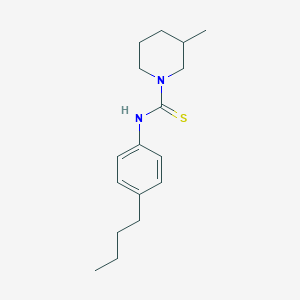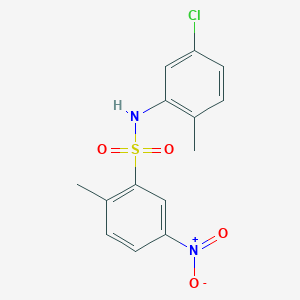![molecular formula C24H18N2O2S B4084293 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpyrrolidine-2,5-dione](/img/structure/B4084293.png)
1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpyrrolidine-2,5-dione
Overview
Description
1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpyrrolidine-2,5-dione is a complex organic compound featuring a benzothiazole moiety. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpyrrolidine-2,5-dione typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized by treating 2-mercaptoaniline with acid chlorides.
Coupling Reactions: The benzothiazole derivative is then coupled with a phenyl group through various coupling reactions, such as Suzuki or Heck coupling.
Cyclization: The final step involves the cyclization of the intermediate to form the pyrrolidine-2,5-dione ring.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpyrrolidine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler benzothiazole derivative with similar biological activities.
2-Phenylbenzothiazole: Another benzothiazole derivative with applications in medicinal chemistry.
3-Phenylpyrrolidine-2,5-dione: A compound with a similar pyrrolidine-2,5-dione core.
Uniqueness
1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpyrrolidine-2,5-dione is unique due to its combined benzothiazole and pyrrolidine-2,5-dione structures, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2S/c1-15-7-12-20-21(13-15)29-23(25-20)17-8-10-18(11-9-17)26-22(27)14-19(24(26)28)16-5-3-2-4-6-16/h2-13,19H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRXTKUUEZGRLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N4C(=O)CC(C4=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B4084212.png)
![[1-(Benzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)propan-2-yl] acetate](/img/structure/B4084216.png)
![N-cyclopentyl-4-oxo-4-[4-(2-propoxyethyl)piperazin-1-yl]butanamide](/img/structure/B4084219.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B4084224.png)
![N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B4084248.png)
![7-(difluoromethyl)-5-phenyl-N-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4084257.png)

![3-benzyl-5-ethyl-5-methyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B4084265.png)
![1-(4-Methoxyphenyl)-3-[(4,6,7-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B4084286.png)
![3-cyclobutyl-5-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4084291.png)

![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4084312.png)

![N-{2-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-3,4-dimethoxy-N-methyl-benzenesulfonamide](/img/structure/B4084318.png)
